molecular formula C11H13BrFNO B8125116 2-(3-Bromo-5-fluorophenyl)-N-isopropylacetamide

2-(3-Bromo-5-fluorophenyl)-N-isopropylacetamide

Cat. No.: B8125116
M. Wt: 274.13 g/mol
InChI Key: COVMDBLLIWJDBS-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-fluorophenyl)-N-isopropylacetamide is an organic compound with a complex structure, characterized by the presence of bromine and fluorine atoms on a phenyl ring, and an isopropylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-fluorophenyl)-N-isopropylacetamide typically involves the reaction of 3-bromo-5-fluoroaniline with isopropyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 3-bromo-5-fluoroaniline attacks the carbonyl carbon of isopropyl chloroacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-fluorophenyl)-N-isopropylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromo-5-fluorophenyl)-N-isopropylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-fluorophenyl)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-5-fluorophenyl)acetic acid
  • 3-(3-Bromo-5-fluoro-phenyl)-propionic acid methyl ester

Uniqueness

2-(3-Bromo-5-fluorophenyl)-N-isopropylacetamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with an isopropylacetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3-bromo-5-fluorophenyl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c1-7(2)14-11(15)5-8-3-9(12)6-10(13)4-8/h3-4,6-7H,5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVMDBLLIWJDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1=CC(=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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